molecular formula C12H21NO4 B6149791 2-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid CAS No. 1490336-75-8

2-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid

Cat. No.: B6149791
CAS No.: 1490336-75-8
M. Wt: 243.30 g/mol
InChI Key: VMCOGSIYJRPSKA-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

Industrial production of Boc-protected amino acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, hydrochloric acid.

    Substitution: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Oxidation and Reduction: Mild oxidizing or reducing agents, depending on the specific reaction.

Major Products Formed

    Deprotection: The primary product is the free amino acid after removal of the Boc group.

    Substitution: Formation of new amide or peptide bonds, leading to dipeptides or more complex peptides.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical and chemical processes, interacting with molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of cyclic peptides and other constrained molecules, offering advantages in terms of stability and specificity in biological interactions.

Properties

CAS No.

1490336-75-8

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

4-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)7-6-8-4-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

VMCOGSIYJRPSKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1CC1)C(=O)O

Purity

95

Origin of Product

United States

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